Cas no 693-97-0 (5-methyl-1,2-thiazole)

5-methyl-1,2-thiazole 化学的及び物理的性質
名前と識別子
-
- Isothiazole, 5-methyl-
- 5-methyl-1,2-thiazole
- 5-Methyl-isothiazole
- 2,5-Dimethyl-isothiazolium
- 5-Methyl-isothiazol
- 5-Methylisothiazole
- Isothiazole,5-methyl
- Methyl-5 isothiazol
- Methyl-5 isothiazole
- LBBKWEDRPDGXPM-UHFFFAOYSA-N
- InChI=1/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H
- AKOS006282604
- Q24736902
- MFCD00003160
- 5-methylthioisoxazole
- DTXSID90219361
- EN300-107794
- 693-97-0
-
- インチ: InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3
- InChIKey: LBBKWEDRPDGXPM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=NS1
計算された属性
- せいみつぶんしりょう: 99.01430
- どういたいしつりょう: 99.01427034g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- PSA: 41.13000
- LogP: 1.45150
5-methyl-1,2-thiazole セキュリティ情報
5-methyl-1,2-thiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-methyl-1,2-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-107794-0.1g |
5-methyl-1,2-thiazole |
693-97-0 | 95% | 0.1g |
$366.0 | 2023-10-28 | |
Enamine | EN300-107794-0.5g |
5-methyl-1,2-thiazole |
693-97-0 | 95% | 0.5g |
$824.0 | 2023-10-28 | |
Enamine | EN300-107794-2.5g |
5-methyl-1,2-thiazole |
693-97-0 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-107794-10g |
5-methyl-1,2-thiazole |
693-97-0 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Aaron | AR00FDC0-100mg |
5-Methyl-isothiazole |
693-97-0 | 95% | 100mg |
$529.00 | 2023-12-13 | |
abcr | AB573234-100mg |
5-Methyl-isothiazole, 95%; . |
693-97-0 | 95% | 100mg |
€421.70 | 2024-08-02 | |
1PlusChem | 1P00FD3O-2.5g |
5-Methyl-isothiazole |
693-97-0 | 95% | 2.5g |
$2337.00 | 2025-02-27 | |
1PlusChem | 1P00FD3O-1g |
5-Methyl-isothiazole |
693-97-0 | 95% | 1g |
$1210.00 | 2025-02-27 | |
Aaron | AR00FDC0-2.5g |
5-Methyl-isothiazole |
693-97-0 | 95% | 2.5g |
$2873.00 | 2023-12-13 | |
1PlusChem | 1P00FD3O-100mg |
5-Methyl-isothiazole |
693-97-0 | 95% | 100mg |
$442.00 | 2025-02-27 |
5-methyl-1,2-thiazole 関連文献
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1. Book reviews
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
5-methyl-1,2-thiazoleに関する追加情報
Introduction to 5-methyl-1,2-thiazole (CAS No. 693-97-0)
5-methyl-1,2-thiazole, with the chemical formula C₅H₆NS, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound, identified by its CAS number 693-97-0, belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their role in medicinal chemistry. The presence of a methyl group at the 5-position of the thiazole ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and material science applications.
The thiazole core in 5-methyl-1,2-thiazole is a six-membered aromatic ring consisting of two carbon atoms, one nitrogen atom, and one sulfur atom. This structural motif is inherently stable and exhibits remarkable electronic properties, which contribute to its utility in various chemical transformations. The methyl substituent at the 5-position enhances the compound's lipophilicity, influencing its solubility and interaction with biological targets. Such characteristics have positioned 5-methyl-1,2-thiazole as a key intermediate in synthesizing bioactive molecules with potential therapeutic effects.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in addressing a range of medical conditions. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of compounds incorporating the thiazole scaffold. Specifically, 5-methyl-1,2-thiazole has been investigated for its ability to modulate enzymatic pathways and interfere with disease-related molecular mechanisms. For instance, research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are pivotal in cancer progression.
The pharmaceutical industry has leveraged the structural flexibility of 5-methyl-1,2-thiazole to develop novel therapeutic agents. By functionalizing the nitrogen and sulfur atoms or introducing additional substituents at various positions on the ring, chemists can generate libraries of compounds with tailored biological activities. This approach has led to promising candidates for treating neurological disorders, infectious diseases, and metabolic conditions. The synthesis of these derivatives often involves multi-step organic reactions that highlight the compound's reactivity and synthetic utility.
From a chemical perspective, 5-methyl-1,2-thiazole serves as an excellent precursor for constructing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling the creation of pharmacophores that interact selectively with biological receptors or enzymes. Additionally, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis processes required for industrial applications.
The exploration of 5-methyl-1,2-thiazole extends beyond pharmaceuticals into other areas such as agrochemicals and material science. In agriculture, derivatives of this compound have shown potential as herbicides or fungicides due to their ability to disrupt essential metabolic pathways in pests and pathogens. In material science, its aromatic nature contributes to applications in organic electronics and liquid crystals.
Recent advancements in computational chemistry have further accelerated the study of 5-methyl-1,2-thiazole by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict binding affinities and interactions between thiazole-based compounds and target proteins with high precision. Such computational insights have guided experimental design and optimized drug candidates for clinical trials.
The environmental impact of synthesizing and utilizing 5-methyl-1,2-thiazole is also a critical consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption without compromising yield or purity. Sustainable practices in chemical manufacturing align with global initiatives to promote eco-friendly innovation in all scientific disciplines.
In conclusion,5-methyl-1,2-thiazole (CAS No. 693-97-0) represents a cornerstone in medicinal chemistry due to its structural versatility and biological relevance. Its role as a precursor for numerous bioactive compounds underscores its importance in drug discovery efforts worldwide. As research continues to uncover new applications for this heterocyclic compound,5-methyl-1,2-thiazole will undoubtedly remain at the forefront of scientific exploration across multiple industries.
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